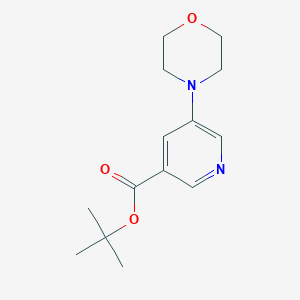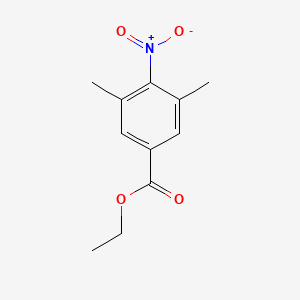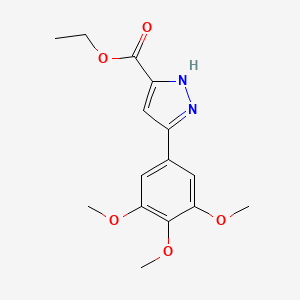
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound, which belongs to the class of pyrazole compounds. It is a white crystalline powder, with a molecular formula of C13H17NO5 and a molecular weight of 275.28 g/mol. It has a melting point of 133-135°C and is soluble in methanol, ethanol and dimethyl sulfoxide (DMSO). It is an important compound in many scientific research applications, due to its unique properties and potential applications.
Mecanismo De Acción
Target of Action
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets to inhibit their function, leading to its anti-cancer effects.
Biochemical Pathways
The tmp group has been associated with the inhibition of several proteins and enzymes, suggesting that it may affect multiple pathways . For instance, inhibition of tubulin could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including those with good bioavailability . Therefore, it is possible that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is likely to be cell death, given its potential anti-cancer effects . By inhibiting key proteins and enzymes, the compound could disrupt essential cellular processes, leading to cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a useful compound for laboratory experiments, as it is relatively easy to synthesize, and is stable and non-toxic. However, it is important to note that the compound is not approved for human or animal use, and should only be used for laboratory experiments.
Direcciones Futuras
The potential applications of ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate are numerous and varied. Future research could focus on its use as a fluorescent probe for the detection of enzymes and proteins, its use as an inhibitor of enzymes involved in various physiological processes, and its use as a substrate for the preparation of cyclic peptides. Additionally, research could be conducted on its ability to modulate the activity of various receptors, and its potential applications in drug development.
Métodos De Síntesis
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate can be synthesized by a two-step reaction, involving the reaction of 3,4,5-trimethoxyphenylacetonitrile with ethyl chloroformate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The reaction is carried out in a solvent such as methanol, and the product is isolated and purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate is a versatile compound, which has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). It has also been used as a fluorescent probe for the detection of protein kinase C (PKC) activity, and as a substrate for the preparation of cyclic peptides.
Análisis Bioquímico
Biochemical Properties
Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxylate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions often involve inhibition of enzyme activity, which can lead to downstream effects on cellular processes . Additionally, the pyrazole ring may contribute to binding interactions with other proteins, potentially influencing their function and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the polymerization of tubulin, which disrupts microtubule dynamics and affects cell division . Furthermore, the compound’s interaction with Hsp90 can lead to the destabilization of client proteins, impacting cell survival and proliferation. These effects highlight the potential of this compound as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This interaction is primarily driven by hydrophobic interactions between the trimethoxyphenyl group and the binding site. Additionally, the compound may inhibit Hsp90 by binding to its ATP-binding domain, preventing the proper folding of client proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell division and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites These metabolites may retain some of the parent compound’s bioactivity or exhibit different pharmacological properties
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), which influences its cellular uptake and efflux . This interaction affects the compound’s localization and accumulation within different tissues. Additionally, the compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach various intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Post-translational modifications, such as phosphorylation, may further direct the compound to specific subcellular compartments or organelles. These localization patterns are critical for understanding the compound’s mechanism of action and its effects on cellular processes.
Propiedades
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-5-22-15(18)11-8-10(16-17-11)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-8H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQTUDALRLVIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

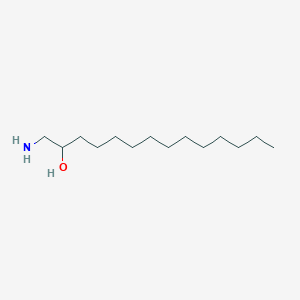
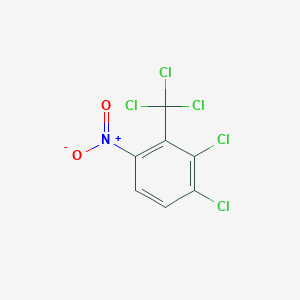
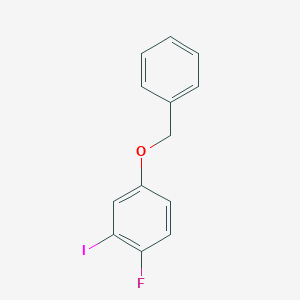


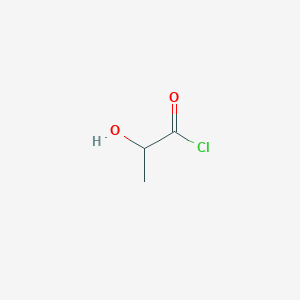
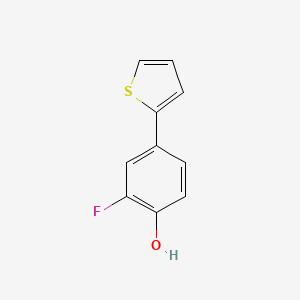

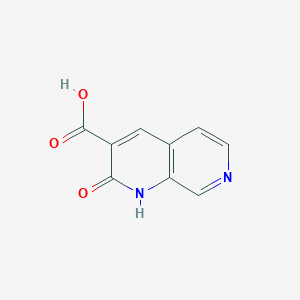
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

